4,5-Dichloroquinazoline
Overview
Description
4,5-Dichloroquinazoline is an organic chemical compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused with a pyrimidine ring. This compound is used in various fields of research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
Quinazoline derivatives have been reported to have antibacterial properties, suggesting that they may target bacterial proteins .
Mode of Action
Quinazoline derivatives are known to inhibit penicillin-binding proteins (pbps), which are essential for bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall, leading to cell death.
Biochemical Pathways
Given the antibacterial properties of quinazoline derivatives, it can be inferred that they interfere with the bacterial cell wall synthesis pathway .
Pharmacokinetics
Quinazoline derivatives are generally known for their oral bioavailability .
Result of Action
As a quinazoline derivative, it likely leads to bacterial cell death by disrupting cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloroquinazoline typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The mechanochemical approach is generally preferred for the preparation of quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones .
Industrial Production Methods: Industrial production methods for this compound involve bulk manufacturing, sourcing, and procurement of raw materials. The compound is synthesized in large quantities using solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloroquinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazides, aldehydes, and ketones. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products: The major products formed from these reactions include various quinazoline and quinazolinone derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
4,5-Dichloroquinazoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
- Quinazolinone
- Chloroquine
- Quinolones
Properties
IUPAC Name |
4,5-dichloroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCZEWAQRDIOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289756 | |
Record name | 4,5-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2148-55-2 | |
Record name | 4,5-Dichloroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2148-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 63434 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002148552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2148-55-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63434 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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